Cas no 2185980-44-1 (N-(1-{bicyclo4.2.0octa-1,3,5-trien-7-yl}ethyl)prop-2-enamide)

N-(1-{bicyclo4.2.0octa-1,3,5-trien-7-yl}ethyl)prop-2-enamide 化学的及び物理的性質
名前と識別子
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- 2185980-44-1
- EN300-26582462
- N-(1-{bicyclo[4.2.0]octa-1,3,5-trien-7-yl}ethyl)prop-2-enamide
- AKOS034007188
- Z2738283217
- N-(1-Bicyclo[4.2.0]octa-1,3,5-trien-7-ylethyl)-2-propenamide
- N-(1-{bicyclo4.2.0octa-1,3,5-trien-7-yl}ethyl)prop-2-enamide
-
- インチ: 1S/C13H15NO/c1-3-13(15)14-9(2)12-8-10-6-4-5-7-11(10)12/h3-7,9,12H,1,8H2,2H3,(H,14,15)
- InChIKey: QWDHKZHMPLMIJC-UHFFFAOYSA-N
- ほほえんだ: C(NC(C1CC2C1=CC=CC=2)C)(=O)C=C
計算された属性
- せいみつぶんしりょう: 201.115364102g/mol
- どういたいしつりょう: 201.115364102g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 261
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 29.1Ų
- 疎水性パラメータ計算基準値(XlogP): 1.9
じっけんとくせい
- 密度みつど: 1.076±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- ふってん: 389.0±25.0 °C(Predicted)
- 酸性度係数(pKa): 14.41±0.46(Predicted)
N-(1-{bicyclo4.2.0octa-1,3,5-trien-7-yl}ethyl)prop-2-enamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26582462-0.05g |
N-(1-{bicyclo[4.2.0]octa-1,3,5-trien-7-yl}ethyl)prop-2-enamide |
2185980-44-1 | 95.0% | 0.05g |
$246.0 | 2025-03-20 |
N-(1-{bicyclo4.2.0octa-1,3,5-trien-7-yl}ethyl)prop-2-enamide 関連文献
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Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938
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Giacomo E. M. Crisenza,Elizabeth M. Dauncey,John F. Bower Org. Biomol. Chem., 2016,14, 5820-5825
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Yong-Hui Tian,Miklos Kertesz Phys. Chem. Chem. Phys., 2012,14, 10713-10725
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Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
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Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
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B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
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Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
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Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535
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Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943
N-(1-{bicyclo4.2.0octa-1,3,5-trien-7-yl}ethyl)prop-2-enamideに関する追加情報
N-(1-{bicyclo[4.2.0]octa-1,3,5-trien-7-yl}ethyl)prop-2-enamide: A Comprehensive Overview
N-(1-{bicyclo[4.2.0]octa-1,3,5-trien-7-yl}ethyl)prop-2-enamide, also known by its CAS number 2185980-44-1, is a compound of significant interest in the fields of organic chemistry and materials science. This compound is characterized by its unique bicyclic structure, which contributes to its distinctive chemical properties and potential applications in various industries.
The bicyclo[4.2.0]octa framework is a key structural element of this compound, consisting of a fused bicyclic system with three rings: two six-membered rings and one four-membered ring. This arrangement imparts rigidity to the molecule, making it highly stable under various conditions. The presence of the prop-2-enamide group further enhances the compound's reactivity and functional versatility.
Recent studies have highlighted the potential of this compound in the development of advanced materials, particularly in the synthesis of high-performance polymers and composites. Researchers have demonstrated that the unique stereochemistry of the bicyclo[4.2.0]octa system can be leveraged to create materials with exceptional mechanical properties, such as high tensile strength and thermal stability.
In addition to its structural advantages, N-(1-{bicyclo[4.2.0]octa-1,3,5-trien-7-yl}ethyl)prop-2-enamide has shown promise in catalytic applications. Its ability to act as a Lewis acid catalyst has been explored in various organic transformations, including alkylation and cycloaddition reactions. These findings underscore its potential as a versatile tool in synthetic chemistry.
The synthesis of this compound involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. Recent advancements in asymmetric synthesis have enabled the production of enantiomerically pure samples, which are crucial for applications in pharmaceuticals and agrochemicals.
Furthermore, computational studies have provided valuable insights into the electronic structure and reactivity of this compound. Density functional theory (DFT) calculations have revealed that the bicyclo[4.2.0]octa system exhibits significant conjugation effects, which influence its electronic properties and reactivity patterns.
In conclusion, N-(1-{bicyclo[4.2.0]octa-1,3,5-trien-7-yl}ethyl)prop-2-enamide (CAS No: 2185980-44-1) is a compound with a wealth of potential applications across multiple disciplines. Its unique structure and functional groups make it an invaluable tool for researchers seeking to develop innovative materials and chemical processes.
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